molecular formula C11H21NO B14398525 N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine CAS No. 88031-89-4

N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine

Cat. No.: B14398525
CAS No.: 88031-89-4
M. Wt: 183.29 g/mol
InChI Key: KZTJIBCJKDWXEL-UHFFFAOYSA-N
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Description

N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxime. For instance, the reaction of 3-ethyl-6-methyloct-5-en-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the nucleophile but often involve acidic or basic catalysts.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and material science. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydrazine: Similar structure but with a hydrazine group instead of a hydroxylamine group.

    N-(3-Ethyl-6-methyloct-5-en-2-ylidene)amine: Similar structure but with an amine group.

Uniqueness

N-(3-Ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific chemical transformations and applications.

Properties

CAS No.

88031-89-4

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(3-ethyl-6-methyloct-5-en-2-ylidene)hydroxylamine

InChI

InChI=1S/C11H21NO/c1-5-9(3)7-8-11(6-2)10(4)12-13/h7,11,13H,5-6,8H2,1-4H3

InChI Key

KZTJIBCJKDWXEL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C(C)CC)C(=NO)C

Origin of Product

United States

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